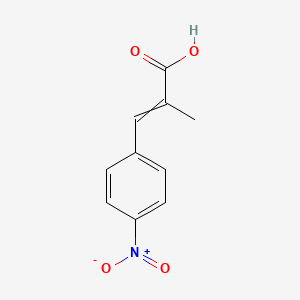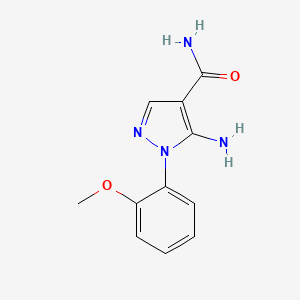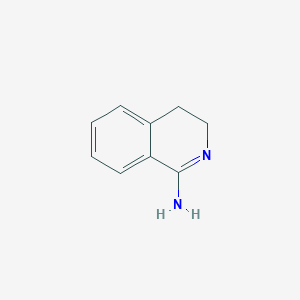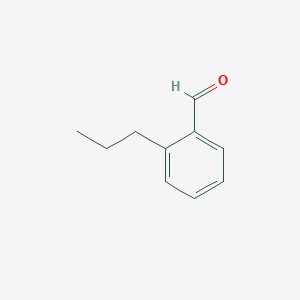![molecular formula C12H16O2 B8745900 2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID](/img/structure/B8745900.png)
2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID
Vue d'ensemble
Description
2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID: is an organic compound with the molecular formula C12H16O2. It is a derivative of propanoic acid, featuring an isopropyl group attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID typically involves the Friedel-Crafts alkylation of benzene derivatives followed by carboxylation. One common method includes the reaction of isopropylbenzene with propanoic acid under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines .
Applications De Recherche Scientifique
2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 3-Phenylpropanoic acid
- 2-Phenylpropanoic acid
- 4-Isopropylphenylpropanoic acid
Comparison: 2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID is unique due to the presence of the isopropyl group at the meta position on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-(3-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2/c1-8(2)10-5-4-6-11(7-10)9(3)12(13)14/h4-9H,1-3H3,(H,13,14) |
Clé InChI |
DHFSUPPYOBITGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)C(C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-Bis(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B8745827.png)
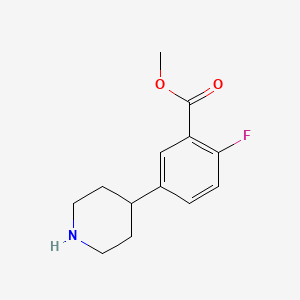
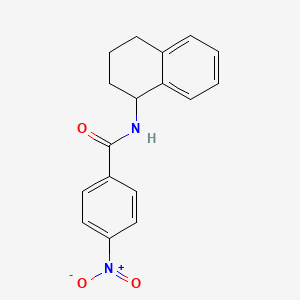
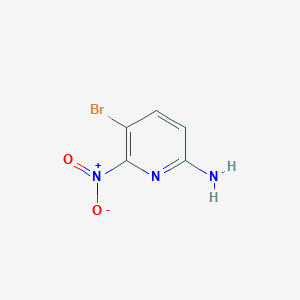
![(1-benzylpiperidin-3-yl)(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B8745859.png)
![10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine](/img/structure/B8745867.png)
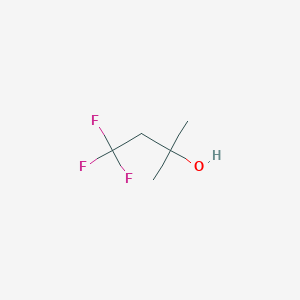

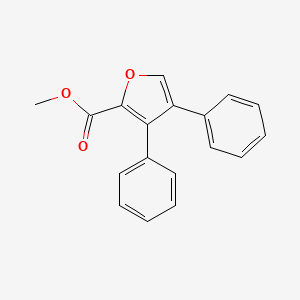
![Propane, 2-[(2-chloroethyl)sulfonyl]-2-methyl-](/img/structure/B8745887.png)
